Regioselectivity in Spirocycle Synthesis: Ethyl vs. tert-Butyl 2,3-Butadienoate
In phosphine-catalyzed [3+2] cycloadditions with exo-methylenecycles, the ethyl ester (Ethyl 2,3-butadienoate) shows poor regioselectivity, providing a mixture of two spirocyclic isomers. This selectivity is dramatically improved by switching to the more sterically hindered tert-butyl ester [1].
| Evidence Dimension | Regioselectivity (Ratio of spirocycle isomers 6:7) |
|---|---|
| Target Compound Data | Low to moderate regioselectivity (exact ratio not quantified, described as low to moderate) |
| Comparator Or Baseline | tert-Butyl 2,3-butadienoate |
| Quantified Difference | Regioselectivity improved to a ratio of up to 95:5 for the major isomer (6:7 = 74:26 to 95:5) |
| Conditions | Triphenylphosphine-catalyzed [3+2] cycloaddition with active exo-methylenecycles |
Why This Matters
This data shows the ethyl ester is not the optimal choice when high regioselectivity is paramount; the tert-butyl analog is preferred for synthesizing specific spirocyclic isomers in high purity.
- [1] Du, Y., Lu, X., & Yu, Y. (2002). Highly Regioselective Construction of Spirocycles via Phosphine-Catalyzed [3 + 2]-Cycloaddition. The Journal of Organic Chemistry, 67(25), 8901–8905. DOI: 10.1021/jo026111t. View Source
